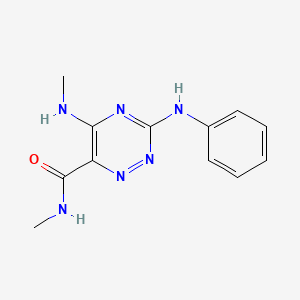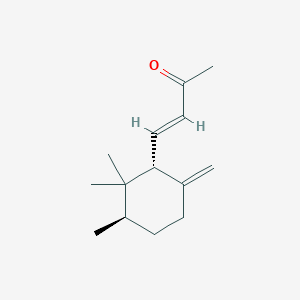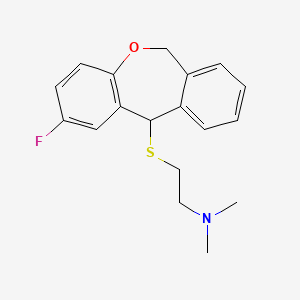
2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is a complex organic compound that belongs to the dibenzoxepin family. This compound is characterized by its unique structure, which includes a fluorine atom, a dimethylaminoethyl group, and a thioether linkage. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin typically involves multiple steps, including the formation of the dibenzoxepin scaffold through intramolecular reactions. One common method involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers. These ethers are then subjected to an intramolecular McMurry reaction using titanium tetrachloride (TiCl4) and zinc (Zn) in tetrahydrofuran (THF) to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the dimethylaminoethyl group suggests potential interactions with neurotransmitter systems, similar to other dibenzoxepin derivatives .
Comparison with Similar Compounds
Similar Compounds
Dibenzoxepin: The parent compound of the dibenzoxepin family, known for its antidepressant and antipsychotic properties.
Bauhinoxepin A: A natural dibenzoxepin with antimycobacterial activity.
Bauhiniastatin 1: Another natural dibenzoxepin with significant anticancer activity.
Uniqueness
2-Fluoro-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is unique due to the presence of the fluorine atom and the dimethylaminoethyl group, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic effects compared to other dibenzoxepin derivatives.
Properties
CAS No. |
87673-19-6 |
|---|---|
Molecular Formula |
C18H20FNOS |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[(2-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H20FNOS/c1-20(2)9-10-22-18-15-6-4-3-5-13(15)12-21-17-8-7-14(19)11-16(17)18/h3-8,11,18H,9-10,12H2,1-2H3 |
InChI Key |
RXOBLBSOVQKCMX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1C2=CC=CC=C2COC3=C1C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



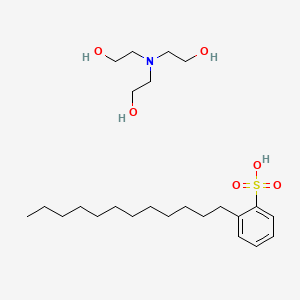
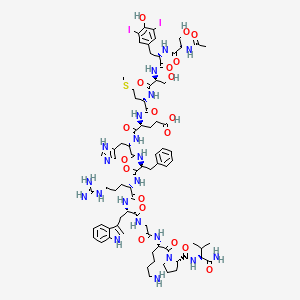
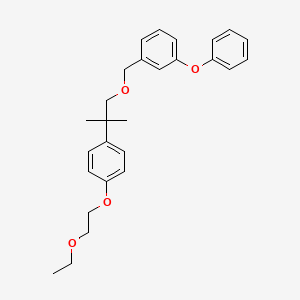

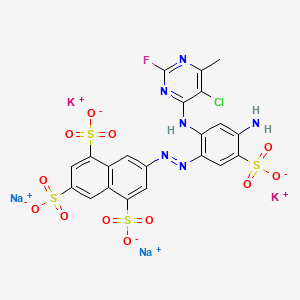

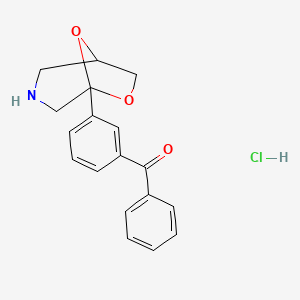
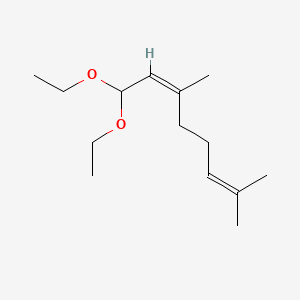
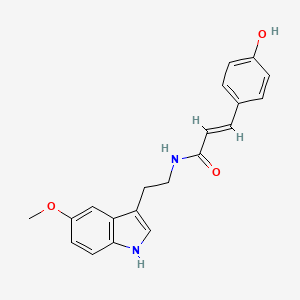
![8-(3-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12770553.png)
